2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine

MAO inhibition CNS drug discovery neuropharmacology

Researchers optimizing MAO-B inhibitors face regioisomeric ambiguity when sourcing tetrahydroquinoline building blocks-positional isomers with identical molecular formulas confound SAR. This 2-methoxy-6-amino scaffold resolves positional ambiguity with a defined substitution pattern validated for MAO-B target engagement. • MAO-B IC50 = 1.13 × 10³ nM; ~88-fold selectivity over MAO-A in fluorescence-based enzyme assays. • Free base (≥97%) for amide coupling and reductive amination; HCl salt (CAS 1245806-56-7, ≥98%) for direct biological screening-both forms available in parallel. • Calculated LogP 1.328, TPSA 48.14 Ų-lead-like physicochemical profile supportive of CNS penetration.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
Cat. No. B11910187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCOC1=NC2=C(CC(CC2)N)C=C1
InChIInChI=1S/C10H14N2O/c1-13-10-5-2-7-6-8(11)3-4-9(7)12-10/h2,5,8H,3-4,6,11H2,1H3
InChIKeyWUXCXUKUGYPPRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine Overview


2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine (CAS 1245897-35-1, free base; CAS 1245806-56-7, hydrochloride) is a bicyclic heterocyclic amine derivative belonging to the tetrahydroquinoline class, a privileged scaffold widely employed in medicinal chemistry for drug discovery programs . This compound features a 2-methoxy substitution on the pyridine ring and a primary amine at the 6-position of the saturated ring, with a molecular formula of C10H14N2O and molecular weight of 178.23 g/mol (free base) . The tetrahydroquinoline core is recognized for its capacity to engage diverse biological targets including G protein-coupled receptors (GPCRs), ion channels, and enzymes, making derivatives of this scaffold valuable as starting points for CNS, oncology, and anti-infective lead optimization campaigns .

Pathway study fit 2-Methoxy-6-amino THQ core supports MAO-B enzyme inhibition studies
Dual form procurement Free base and HCl salt stocked for parallel synthesis and assay workflows
Differentiated electronics 2-Methoxy substitution provides distinct lipophilic and electronic vector

2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine Specificity


Within the tetrahydroquinoline chemical space, subtle variations in substitution pattern profoundly alter target engagement profiles, physicochemical properties, and downstream biological outcomes. Positional isomerism of the methoxy group on the quinoline ring (e.g., 2-methoxy vs. 4-methoxy or 6-methoxy analogs sharing the identical molecular formula C10H14N2O) can redirect molecular recognition at binding pockets and modulate electron density distribution across the heterocyclic system . Similarly, the location of the primary amine (6-position vs. 3-position or 8-position on the saturated ring) dictates the three-dimensional orientation of hydrogen-bonding interactions with biological targets . The 2-methoxy-6-amino substitution pattern present in this compound is specifically documented for its potential to engage multiple therapeutic target classes including neurological, oncological, and antiviral pathways, a breadth not uniformly observed across regioisomeric variants . Furthermore, the saturated 5,6,7,8-tetrahydroquinoline core confers conformational flexibility and reduced aromatic character relative to fully aromatic 2-methoxyquinoline derivatives, impacting solubility, metabolic stability, and off-rate kinetics in target binding . These structure-dependent divergences mean that generic substitution with an in-class analog—even one sharing the same molecular formula—cannot be assumed to preserve SAR continuity or assay reproducibility.

Regioisomer shift Positional isomers with identical molecular formula may redirect target engagement and binding kinetics.
Aromatic analog Fully aromatic 2-methoxyquinolines lack the saturated ring‘s conformational flexibility and can alter metabolic stability.
8-Amino scaffold 8-Aminoquinoline derivatives exhibit aniline-like reactivity and distinct CYP-mediated liability profiles.

2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine Evidence Guide


MAO-B over MAO-A Selectivity

2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine demonstrates measurable inhibition of human monoamine oxidase B (MAO-B) with an IC50 of 1.13 × 10^3 nM (1.13 µM) in a fluorescence-based assay measuring kynuramine conversion to 4-hydroxyquinoline after 20 minutes [1]. Critically, the compound exhibits substantially weaker activity against the MAO-A isoform, with an IC50 > 1.00 × 10^5 nM (>100 µM) in the same assay system [2]. This approximately 88-fold selectivity window for MAO-B over MAO-A represents a quantifiable differentiation from structurally related tetrahydroquinoline derivatives such as N,N-diethyl-1,2,3,4-tetrahydroquinolin-6-amine hydrochloride, which shows no meaningful activity (EC50 > 3.80 × 10^5 nM) against protein RecA in a Mycobacterium tuberculosis intein refolding assay [3]—indicating that the specific 2-methoxy-6-amino substitution pattern confers a target engagement profile absent in N-alkylated analogs.

MAO-B selectivity
Reported comparison
MAO-B IC50 1.13 µM; MAO-A >100 µM; approx. 88-fold window over MAO-A. N-alkylated analog showed no activity (>380 µM) in unrelated assay.
Supports MAO-B isoform selectivity studies
Fluorescence assay; kynuramine substrate; human enzyme; data from BindingDB cross-study comparison.
MAO inhibition CNS drug discovery neuropharmacology monoamine oxidase Parkinson‘s disease

Hydrochloride Salt Solubility Advantage

2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine is commercially available in both free base (CAS 1245897-35-1; molecular weight 178.23 g/mol) and hydrochloride salt (CAS 1245806-56-7; molecular weight 214.69 g/mol) forms . The hydrochloride salt form is specifically engineered to enhance aqueous solubility, a property that facilitates dissolution in biological assay buffers and simplifies handling for in vitro pharmacology experiments . This represents a practical differentiation from the free base form, which may exhibit limited water solubility typical of uncharged heterocyclic amines. While quantitative solubility data for this specific compound are not published in peer-reviewed literature, class-level evidence for tetrahydroquinoline amines demonstrates that hydrochloride salt formation substantially increases water solubility relative to the corresponding free base—for instance, 1,2,3,4-tetrahydroquinolin-3-amine exhibits a predicted aqueous solubility of 22 g/L at 25°C . The defined ≥98% purity specification for the hydrochloride salt (Cat. No. CS-0692888) with validated storage conditions (sealed in dry, 2-8°C) ensures batch-to-batch reproducibility essential for quantitative SAR studies .

Salt solubility
Class-level inference
Hydrochloride salt available (purity ≥98%) enhances aqueous dissolution; free base expected lower water solubility (class reference: similar THQ amine ~22 g/L predicted).
Supports aqueous assay buffer compatibility
No published experimental solubility for this specific compound; class-level evidence.
salt selection aqueous solubility formulation development biophysical assays medicinal chemistry

2-Methoxy Substituent Electronic & Lipophilic Effects

The 2-methoxy substituent on the pyridine ring of 2-methoxy-5,6,7,8-tetrahydroquinolin-6-amine fundamentally alters the electronic character and lipophilicity profile compared to the unsubstituted parent scaffold 5,6,7,8-tetrahydroquinolin-6-amine . The methoxy group acts as an electron-donating substituent via resonance, increasing electron density on the heterocyclic ring and modulating pKa values of the adjacent nitrogen atom . This electronic perturbation directly impacts hydrogen-bonding capacity, π-stacking interactions with aromatic residues in binding pockets, and metabolic stability toward cytochrome P450-mediated oxidation. The target compound exhibits a calculated LogP value of 1.328 (TPSA 48.14 Ų, 1 H-bond donor, 3 H-bond acceptors, 1 rotatable bond) for the hydrochloride salt, reflecting moderate lipophilicity suitable for blood-brain barrier penetration in CNS-targeted programs . In contrast, the unsubstituted 5,6,7,8-tetrahydroquinolin-6-amine scaffold lacks the methoxy-mediated electronic modulation and exhibits different hydrogen-bonding donor/acceptor topology, which may affect target binding kinetics and off-target promiscuity profiles [1].

2-OMe electronics
Class-level inference
Calculated LogP 1.328; TPSA 48.14 Ų; 3 H-bond acceptors. Methoxy resonance donates electron density, modulating ring basicity vs. unsubstituted THQ-6-amine.
Differentiated lipophilic/electronic starting point for SAR
Computational predictions; experimental pKa not reported.
physicochemical properties lipophilicity electronic effects medicinal chemistry design drug-likeness

Dual Free Base and HCl Salt Availability

Unlike many specialized tetrahydroquinoline building blocks that are commercially offered in only a single salt form or as custom synthesis items, 2-methoxy-5,6,7,8-tetrahydroquinolin-6-amine is readily available from multiple vendors in both free base (≥97% purity; CAS 1245897-35-1) and hydrochloride salt (≥98% purity; CAS 1245806-56-7) forms . The free base form is optimal for reactions requiring nucleophilic amine participation—such as reductive aminations, amide couplings, or sulfonamide formations—without the need for in situ neutralization of the hydrochloride counterion . Conversely, the hydrochloride salt provides enhanced bench-top stability, simplified weighing due to non-hygroscopic crystalline properties, and immediate aqueous solubility for biological testing . This dual-format commercial availability eliminates the time and resource burden of in-house salt interconversion, a common bottleneck in parallel medicinal chemistry and library synthesis workflows.

Dual form stock
Supporting evidence
Free base (≥97%) and HCl salt (≥98%) commercially available from multiple vendors; eliminates in-house salt interconversion.
Streamlines library synthesis and parallel testing
Vendor inventory data; no peer-reviewed publication on dual availability.
chemical procurement salt forms synthetic accessibility medicinal chemistry workflow library synthesis

6-Amino vs. 8-Aminoquinoline Reactivity

The 6-amino group on the saturated ring of 2-methoxy-5,6,7,8-tetrahydroquinolin-6-amine represents a distinct chemical handle compared to the 8-amino substitution pattern found in classical antimalarial 8-aminoquinoline scaffolds (e.g., primaquine, tafenoquine) . In 8-aminoquinolines, the amine is positioned directly on the aromatic ring, resulting in an aniline-like character with reduced nucleophilicity and distinct metabolic liabilities including CYP2D6-mediated N-oxidation and hemolytic toxicity in G6PD-deficient populations . In contrast, the 6-amino group on the saturated tetrahydroquinoline ring of the target compound exhibits aliphatic amine character with higher nucleophilicity for derivatization reactions such as acylation, reductive alkylation, and sulfonylation . This regiochemical distinction fundamentally alters the compound‘s synthetic utility for library generation—the saturated-ring amine participates more readily in nucleophilic reactions without requiring activation or protection strategies, enabling efficient parallel synthesis of diverse amide, sulfonamide, and urea libraries .

6-NH2 reactivity
Class-level inference
Aliphatic 6-amine on saturated ring shows higher nucleophilicity vs. aniline-like 8-aminoquinolines; enables acylation, alkylation without activation.
Supports efficient derivatization for library generation
Reactivity comparison based on electronic environment; pKa predicted.
chemical reactivity regioselectivity tetrahydroquinoline synthesis heterocyclic chemistry scaffold diversification

2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine Application Scenarios


MAO-B CNS Drug Discovery

Given the documented MAO-B inhibitory activity (IC50 = 1.13 × 10^3 nM) and approximately 88-fold selectivity over MAO-A (IC50 > 1.00 × 10^5 nM) in fluorescence-based enzyme assays [1][2], this compound is positioned as a rational starting point for medicinal chemistry optimization of MAO-B inhibitors. MAO-B is a validated target for Parkinson‘s disease therapy, where selective inhibition spares peripheral MAO-A-mediated tyramine metabolism and reduces risk of hypertensive crisis. The moderate lipophilicity (calculated LogP = 1.328; TPSA = 48.14 Ų) supports blood-brain barrier penetration potential for CNS exposure . Researchers should prioritize the hydrochloride salt form (CAS 1245806-56-7) for initial biochemical and cell-based assays due to its enhanced aqueous solubility and batch-to-batch purity consistency (≥98%) .

Hit-to-Lead & Library Synthesis

The dual commercial availability of free base and hydrochloride salt forms enables immediate deployment in parallel medicinal chemistry workflows without in-house salt conversion [1]. The free base (CAS 1245897-35-1, ≥97% purity) is optimal for derivatization reactions requiring nucleophilic amine participation—including amide couplings, reductive aminations, and sulfonamide formations—while the hydrochloride salt provides bench-stable, ready-to-weigh material for biological screening [2]. The aliphatic 6-amino group on the saturated ring offers superior nucleophilicity relative to aromatic 8-aminoquinoline derivatives, facilitating efficient library generation through standard acylation and alkylation protocols . Solid-phase synthesis methodologies developed for enantiomerically pure tetrahydroquinoline scaffolds can be adapted to this core for generating natural-product-like diversity libraries .

Anticancer Oxidative Stress Apoptosis

Preliminary investigations have identified the ability of this compound to inhibit cancer cell growth through mechanisms involving oxidative stress induction and apoptosis activation [1]. While quantitative cytotoxicity data across defined cancer cell line panels are not yet published in peer-reviewed literature, the combination of the privileged tetrahydroquinoline scaffold and the 2-methoxy substitution pattern provides a tractable starting point for structure-activity relationship expansion targeting oncology indications [2]. Researchers developing anticancer agents that operate via reactive oxygen species (ROS) modulation may find this scaffold suitable for hit expansion and analog synthesis using the commercially available free base or hydrochloride salt starting materials. The moderate molecular weight (178.23 g/mol free base; 214.69 g/mol HCl salt) and favorable calculated physicochemical parameters (1 H-bond donor, 3 H-bond acceptors, 1 rotatable bond) align with lead-like property guidelines .

Application
Selection Property
Validation Focus
MAO-B enzyme inhibition studies
MAO-B/MAO-A selectivity profile
IC50 and isoform selectivity assay in fluorescence-based platform
Medicinal chemistry library synthesis
Dual free base/HCl salt availability with documented purity
Nucleophilic amine reactivity and derivatization scope (amide, sulfonamide, urea)
Cancer cell-model oxidative stress studies
Tetrahydroquinoline core with 2-methoxy electronic signature
ROS modulation and apoptosis pathway endpoints in cell-viability assays

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